molecular formula C17H26N2O3 B3371287 tert-butyl N-[(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate CAS No. 663948-84-3

tert-butyl N-[(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate

Cat. No.: B3371287
CAS No.: 663948-84-3
M. Wt: 306.4 g/mol
InChI Key: FMNZEJOEYLXGMP-GJZGRUSLSA-N
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Description

tert-butyl N-[(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate is a chemical compound with the molecular formula C17H26N2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a benzyl group, and a pyrrolidine ring with a hydroxymethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate typically involves the protection of the amine group in the pyrrolidine ring using a tert-butyl carbamate group. This can be achieved through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl bromide. The hydroxymethyl group is often introduced via a reduction reaction using a suitable reducing agent like sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It can be modified to produce compounds with potential therapeutic applications, such as enzyme inhibitors or receptor agonists .

Medicine

In medicine, derivatives of this compound are investigated for their potential pharmacological properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the tert-butyl and benzyl groups enhances its binding affinity and specificity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-[(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate is unique due to its specific combination of functional groups. The presence of both the benzyl and hydroxymethyl groups in the pyrrolidine ring provides distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

tert-butyl N-[(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)18-14-9-15(12-20)19(11-14)10-13-7-5-4-6-8-13/h4-8,14-15,20H,9-12H2,1-3H3,(H,18,21)/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNZEJOEYLXGMP-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(N(C1)CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](N(C1)CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701124456
Record name 1,1-Dimethylethyl N-[(3S,5S)-5-(hydroxymethyl)-1-(phenylmethyl)-3-pyrrolidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701124456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663948-84-3
Record name 1,1-Dimethylethyl N-[(3S,5S)-5-(hydroxymethyl)-1-(phenylmethyl)-3-pyrrolidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=663948-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(3S,5S)-5-(hydroxymethyl)-1-(phenylmethyl)-3-pyrrolidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701124456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate
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tert-butyl N-[(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate
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tert-butyl N-[(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate
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tert-butyl N-[(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate
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tert-butyl N-[(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate
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tert-butyl N-[(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate

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